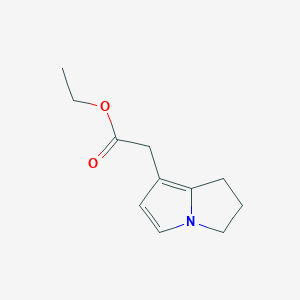
Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate is an organic compound belonging to the class of pyrrolizines Pyrrolizines are characterized by a pyrrole ring fused to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate typically involves the reaction of a pyrrolizine derivative with ethyl acetate under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism by which ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydro-5-ethyl-1H-pyrrolizin-7-yl)ethanone: Another pyrrolizine derivative with similar structural features.
Indole derivatives: Compounds containing an indole nucleus, which share some structural similarities with pyrrolizines.
Uniqueness
Ethyl (2,3-dihydro-1H-pyrrolizin-7-yl)acetate is unique due to its specific functional groups and the potential for diverse chemical reactivity. Its applications in various fields of research further highlight its distinctiveness compared to other similar compounds.
Properties
CAS No. |
34671-07-3 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
ethyl 2-(6,7-dihydro-5H-pyrrolizin-1-yl)acetate |
InChI |
InChI=1S/C11H15NO2/c1-2-14-11(13)8-9-5-7-12-6-3-4-10(9)12/h5,7H,2-4,6,8H2,1H3 |
InChI Key |
HNWRITLSFLOYGO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C2CCCN2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















